molecular formula C17H12ClN3S2 B2508568 4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine CAS No. 1105247-38-8

4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2508568
CAS RN: 1105247-38-8
M. Wt: 357.87
InChI Key: XIKGVJQFDWZXHR-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine, also known as CCT196969, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been shown to possess important biochemical and physiological effects, making it a promising candidate for further investigation. In

Scientific Research Applications

Anticancer Potential

The pyrazolo[1,5-a]pyrazine scaffold has garnered attention as a potential anticancer agent. Researchers have explored its inhibitory effects on cyclin-dependent kinase 2 (CDK2), a crucial protein involved in cell cycle regulation. In recent studies, derivatives of this compound demonstrated significant cytotoxic activity against cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). Notably, some derivatives exhibited IC50 values in the low nanomolar range, surpassing the potency of the clinically used drug sorafenib .

CDK2 Inhibition

As mentioned earlier, 4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine derivatives effectively inhibit CDK2, a key regulator of cell division. These compounds interfere with cell cycle progression, making them promising candidates for targeted cancer therapies. Compound 14, in particular, displayed dual activity against cancer cells and CDK2, warranting further investigation .

Synthetic Chemistry

The synthesis of 4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine and its derivatives involves intricate organic chemistry. Researchers have developed efficient methods to prepare these compounds, allowing for structure-activity relationship studies and optimization of their biological properties.

Drug Discovery and Lead Optimization

Given its unique scaffold, this compound could serve as a starting point for drug discovery. Medicinal chemists can modify its structure to enhance selectivity, bioavailability, and pharmacokinetics. By exploring different substituents and functional groups, researchers aim to develop novel therapeutic agents .

Photophysics and Photochemistry

The thienyl-substituted pyrazolo[1,5-a]pyrazine system exhibits interesting photophysical properties. Researchers investigate its absorption and emission spectra, excited-state dynamics, and photochemical reactivity. These insights contribute to the understanding of light-induced processes and potential applications in optoelectronics .

Materials Science and Organic Electronics

Organic semiconductors play a crucial role in electronic devices. The pyrazolo[1,5-a]pyrazine core, with its π-conjugated system, could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. Researchers explore its charge transport properties and stability for these applications .

properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3S2/c18-13-5-3-12(4-6-13)11-23-17-15-10-14(16-2-1-9-22-16)20-21(15)8-7-19-17/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKGVJQFDWZXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine

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